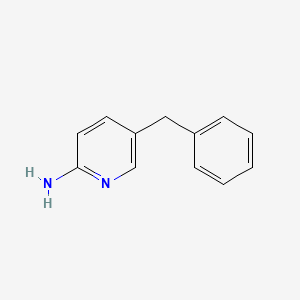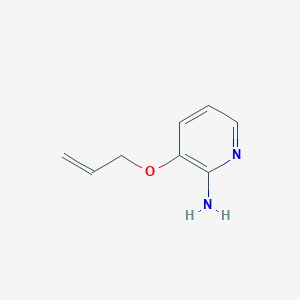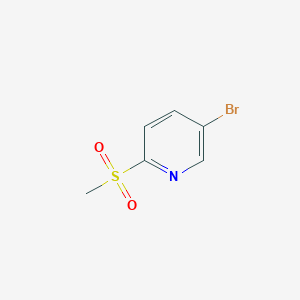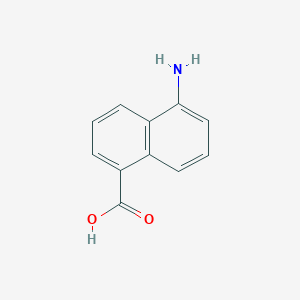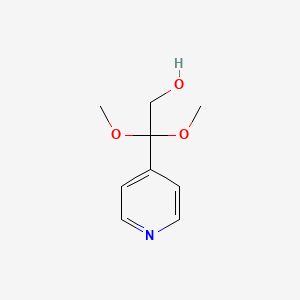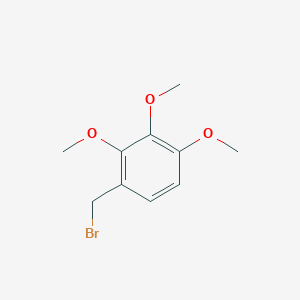
4-Brom-2-phenylpyridin
Übersicht
Beschreibung
4-Bromo-2-phenylpyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insektizide Aktivität
2-Phenylpyridin-Derivate, zu denen auch 4-Brom-2-phenylpyridin gehört, haben eine hohe insektizide Aktivität gegen Schädlinge wie Mythimna separata, Aphis craccivora Koch und Tetranychus cinnabarinus . Diese Verbindungen wurden durch Suzuki-Miyaura-Kreuzkupplung, nukleophile Substitution und Amidierungsreaktionen synthetisiert .
Arzneimittelsynthese
This compound wird in der wissenschaftlichen Forschung, insbesondere in der Arzneimittelsynthese, umfassend eingesetzt. Seine vielseitigen Eigenschaften machen es für verschiedene Anwendungen geeignet, darunter die Entwicklung neuer heterocyclischer Verbindungen mit hoher insektizider Aktivität .
Materialwissenschaft
Im Bereich der Materialwissenschaften wird this compound aufgrund seiner vielseitigen Eigenschaften eingesetzt. Es kann zur Synthese neuer Materialien mit einzigartigen Eigenschaften verwendet werden.
Katalyse
This compound wird auch in der Katalyse eingesetzt. Seine einzigartige Struktur und Eigenschaften machen es zu einer wertvollen Verbindung in verschiedenen katalytischen Prozessen.
Pestizidchemie
Amidverbindungen sind in der Pestizidchemie von grundlegender Bedeutung . Die 2-Phenylpyridin-Derivate, darunter this compound, haben in diesem Bereich Potenzial gezeigt .
Schutz von Feldfrüchten
Pyridin-Derivate, einschließlich 2-Phenylpyridin, zeigen verschiedene biologische Aktivitäten und werden im Allgemeinen zum Schutz von Feldfrüchten eingesetzt . Herbizide, Fungizide, Insektizide und Pflanzenwachstumsregulatoren enthalten im Allgemeinen Pyridin-basierte Verbindungen .
Wirkmechanismus
Mode of Action
It is known that brominated aromatic compounds can undergo electrophilic aromatic substitution . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the carbon . This could potentially be a part of the mode of action of 4-Bromo-2-phenylpyridine.
Biochemical Pathways
It is known that brominated aromatic compounds can affect various biochemical pathways through their interaction with different proteins and enzymes .
Pharmacokinetics
It is known that the physicochemical properties of a compound, such as its molecular weight and lipophilicity, can influence its adme properties . 4-Bromo-2-phenylpyridine has a molecular weight of 234.1 , which suggests that it may have good bioavailability.
Result of Action
It is known that brominated aromatic compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-phenylpyridine. For example, the compound should be prevented from entering drains, and any spillage or leakage should be contained and cleaned up immediately to avoid environmental contamination . Furthermore, the compound should be stored in suitable and closed containers for disposal .
Safety and Hazards
While specific safety and hazard information for 4-Bromo-2-phenylpyridine is not available in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-phenylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in linking extracellular signals to intracellular responses. This interaction is crucial for modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The nature of these interactions often involves competitive inhibition, where 4-Bromo-2-phenylpyridine binds to the active site of the enzyme, preventing its natural substrate from binding.
Cellular Effects
4-Bromo-2-phenylpyridine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p38α MAPK can lead to altered signaling pathways that regulate inflammation and stress responses . Additionally, 4-Bromo-2-phenylpyridine can impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cellular growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 4-Bromo-2-phenylpyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 4-Bromo-2-phenylpyridine binds to the active site of p38α MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and other signaling molecules. Additionally, 4-Bromo-2-phenylpyridine may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-phenylpyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-2-phenylpyridine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-phenylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating immune responses. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
4-Bromo-2-phenylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-phenylpyridine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments and tissues, influencing its activity and function . Additionally, factors such as lipid solubility and molecular size can impact its transport and distribution.
Subcellular Localization
The subcellular localization of 4-Bromo-2-phenylpyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes . The localization can also influence the compound’s interactions with biomolecules and its overall efficacy.
Eigenschaften
IUPAC Name |
4-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHVQSQHXZRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542252 | |
| Record name | 4-Bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98420-98-5 | |
| Record name | 4-Bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





